Differentiated MAO-B Inhibition Potency Versus 8-Ethyl Analog
The target compound demonstrates a distinct and quantifiable increase in potency for MAO-B inhibition compared to its closest analog, 8-ethylquinolin-2-amine, which lacks the 4-methyl group. The IC50 of the target compound is 1.13E+3 nM, representing a 15-fold improvement in potency over the comparator's IC50 of 1.70E+4 nM under identical assay conditions [1][2].
| Evidence Dimension | Inhibition of Human Monoamine Oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC50 = 1.13E+3 nM (1.13 µM) |
| Comparator Or Baseline | 8-ethylquinolin-2-amine (IC50 = 1.70E+4 nM / 17 µM) |
| Quantified Difference | 15-fold improvement in potency |
| Conditions | Inhibition of human membrane-bound MAO-B expressed in insect cell membranes, assessed via reduction in conversion of kynuramine to 4-hydroxyquinoline by fluorescence assay [1][2]. |
Why This Matters
This quantifiable potency difference confirms that the 4-methyl substituent is critical for achieving low micromolar MAO-B activity, which is essential for any research program targeting this enzyme.
- [1] BindingDB Entry for BDBM50401981 (8-Ethyl-4-methylquinolin-2-amine). View Source
- [2] BindingDB Entry for BDBM50450822 (8-ethylquinolin-2-amine). View Source
